2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride
Description
2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, an oxazole ring, and an aminoethyl group, making it a unique structure with diverse chemical properties.
Properties
Molecular Formula |
C19H19Cl2N5O2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-[3-[2-(2-aminoethyl)-3H-benzimidazol-5-yl]phenyl]-1,3-oxazole-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H17N5O2.2ClH/c20-7-6-17-22-14-5-4-12(9-15(14)23-17)11-2-1-3-13(8-11)19-24-16(10-26-19)18(21)25;;/h1-5,8-10H,6-7,20H2,(H2,21,25)(H,22,23);2*1H |
InChI Key |
HHQKBAQHPWWLPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CO2)C(=O)N)C3=CC4=C(C=C3)N=C(N4)CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzodiazole Core
The benzodiazole moiety is typically synthesized starting from o-phenylenediamine derivatives. A common approach involves:
- Nucleophilic substitution reaction of 2-(2-aminoethyl)-benzimidazole dihydrochloride with an alkylating agent such as dibromoethane in the presence of a base like potassium carbonate.
- This reaction facilitates ring closure through nucleophilic attack by the amine group, yielding the benzodiazole ring system with the aminoethyl side chain attached.
This step is crucial as it sets the foundation for further functionalization and ring fusion.
Construction of the Oxazole Ring
The 1,3-oxazole ring is generally constructed via cyclization reactions involving α-haloketones or α-haloesters with amides or nitriles. For this compound:
- The oxazole ring is formed by cyclization of appropriately substituted precursors, often involving oxazole-4-carboxylate esters.
- Subsequent hydrolysis and amidation yield the carboxamide functionality at the 4-position of the oxazole ring.
In some synthetic routes, Suzuki–Miyaura cross-coupling reactions are employed to attach substituted phenyl groups to the oxazole ring, enhancing molecular complexity and enabling further modifications.
Coupling of Benzodiazole and Oxazole Moieties
- The benzodiazole and oxazole units are connected through a phenyl linker, typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling.
- This method allows for selective and efficient formation of the biaryl bond under mild conditions, preserving sensitive functional groups.
For example, N-(5-bromo-1H-1,3-benzodiazol-2-yl)acetamide intermediates can be coupled with boronate esters of oxazole derivatives to form the desired biaryl linkage.
Introduction of the Carboxamide Group
- The carboxamide group at the 4-position of the oxazole ring is introduced by converting esters to amides.
- This is typically achieved by aminolysis of the ester with ammonia or amine sources under controlled conditions.
- Selective transamidation can be performed after initial acetylation steps to achieve the desired amide functionality.
Formation of the Dihydrochloride Salt
- The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
- This step improves the compound's solubility and stability for biological applications.
Summary of Preparation Steps in Tabular Form
Analytical and Purification Techniques
- Purification of intermediates and final products is typically achieved by column chromatography using silica gel or reverse-phase HPLC.
- Characterization includes ^1H NMR, mass spectrometry (ESI-MS), and LC-MS to confirm molecular weight and purity.
- Yields vary depending on reaction conditions, with some Suzuki couplings giving moderate to good yields (~14–55%) as reported in related benzodiazole-oxazole syntheses.
Research and Development Notes
- The synthetic routes often require careful control of reaction conditions to avoid decomposition of sensitive heterocycles.
- The use of palladium-catalyzed cross-coupling reactions allows for modular assembly and structural diversification.
- The presence of the aminoethyl side chain and carboxamide group is critical for biological activity, influencing receptor binding and pharmacokinetics.
- Alternative synthetic approaches may explore different protecting groups or coupling partners to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Structural Characteristics
This compound features a unique structural arrangement that includes:
- Benzodiazole moiety : Known for its diverse pharmacological properties.
- Oxazole ring : Often associated with antibacterial and antifungal activities.
- Carboxamide group : Enhances solubility and biological activity.
The molecular formula is , indicating the presence of two hydrochloride groups that improve solubility in aqueous environments .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against various bacterial strains. Research indicates that oxazole derivatives generally exhibit significant antibacterial activity. For instance:
- Table 1: Antibacterial Activity of Oxazole Derivatives
| Compound | Inhibition Zone (mm) | Bacteria Tested |
|---|---|---|
| 15 | 20 | Staphylococcus aureus |
| 16 | 18 | Escherichia coli |
| Ampicillin | 30 | Standard Control |
These findings suggest that compounds similar to 2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride may also possess significant antibacterial effects .
Antifungal Activity
In addition to antibacterial properties, derivatives of oxazole have shown antifungal activity against strains such as Candida albicans.
- Table 2: Antifungal Activity
| Compound | Inhibition Zone (mm) | Fungi Tested |
|---|---|---|
| 17 | 28 | Candida albicans |
| 18 | 30 | Aspergillus niger |
| Clotrimazole | 27 | Standard Control |
These results indicate that the compound could be a candidate for further development as an antifungal agent .
Cancer Research
Recent studies have explored the potential of compounds containing benzodiazole and oxazole moieties in cancer therapy. The dual functionality of these structures may enhance their effectiveness against cancer cells. For example, research has shown that similar compounds can induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic application.
Neurological Disorders
There is ongoing research into the neuroprotective effects of oxazole derivatives. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties, making them potential candidates for treating neurological disorders .
Mechanism of Action
The mechanism of action of 2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structure but different functional groups.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: A compound with a triazole ring, used in various chemical applications.
Uniqueness
2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride is unique due to its specific combination of benzodiazole and oxazole rings, along with the aminoethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
The compound 2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride is a complex organic molecule that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Structural Characteristics
This compound features a unique structural combination of a benzodiazole moiety and an oxazole ring, along with a carboxamide group. The presence of these functional groups is believed to enhance its biological activity compared to compounds containing only one of these moieties. The molecular formula is with two hydrochloride groups that improve solubility in aqueous solutions .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial and antibiofilm activities . For instance, it has shown effectiveness against Gram-positive bacteria such as Enterococcus faecium, maintaining its antibacterial properties even after structural modifications .
| Activity Type | Target Organism | Effectiveness |
|---|---|---|
| Antibacterial | E. faecium | Effective |
| Antibiofilm | Biofilm formation | Inhibitory |
Case Study: Synthesis and Evaluation
A study focused on synthesizing derivatives of N-acyl-α-amino acids, including oxazole-based compounds, indicated promising antibacterial and antibiofilm activities without significant toxicity. The transformation of certain precursors into oxazole derivatives led to enhanced antimicrobial profiles while maintaining lower toxicity levels .
In Silico Studies
In silico evaluations have been conducted to predict the biological activity of similar compounds. These studies often utilize computational models to assess interactions with potential pharmacological targets, providing insights into the mechanism of action and efficacy .
Toxicity Assessment
Toxicity assessments using Daphnia magna revealed varying toxicity levels among synthesized compounds. Notably, some derivatives exhibited low toxicity, making them suitable candidates for further development in therapeutic applications .
Q & A
Q. What are the established synthetic routes for this compound, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key steps may include:
- Benzodiazole formation : Condensation of o-phenylenediamine derivatives with nitriles or aldehydes under acidic conditions .
- Oxazole ring construction : Using reagents like carboxamide derivatives with dehydrating agents (e.g., POCl₃) to form the oxazole moiety .
- Salt formation : Conversion to the dihydrochloride salt via treatment with HCl gas in anhydrous ethanol .
Q. Methodological Considerations :
Q. Table 1: Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzodiazole formation | Ethanol, glacial acetic acid, reflux | 65–75 | ≥90% |
| Oxazole synthesis | POCl₃, DMF, 80°C, 6 h | 50–60 | 85–90% |
| Salt formation | HCl gas, anhydrous ethanol, 0°C | 85–90 | ≥95% |
Q. Which characterization techniques are most effective for confirming the compound’s structural integrity?
- X-ray crystallography : Resolves 3D structure and confirms salt formation (dihydrochloride). Use SHELX for refinement, particularly for handling twinned crystals or low-resolution data .
- NMR spectroscopy : ¹H/¹³C NMR verifies proton environments (e.g., benzodiazole NH at δ 10–12 ppm; oxazole protons at δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₀Cl₂N₆O₂: 479.09 g/mol) .
Q. Software Tools :
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the oxazole’s role in ATP-binding pocket interactions .
Advanced Research Questions
Q. How can structural modifications optimize bioactivity while maintaining solubility?
- Rational modifications :
- Benzodiazole substitution : Introduce electron-withdrawing groups (e.g., -Cl) to enhance binding affinity .
- Oxazole replacement : Test 1,3,4-oxadiazole analogs for improved metabolic stability .
- Solubility optimization : Replace dihydrochloride with mesylate or tosylate salts for in vivo studies .
Q. Table 2: Structure-Activity Relationship (SAR) of Analogs
| Modification Site | Functional Group | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|---|
| Benzodiazole (C-5) | -Cl | 0.45 ± 0.02 | 1.2 |
| Oxazole (C-4) | -CH₃ | 1.10 ± 0.15 | 2.5 |
| Side chain (NH₂) | -NHCOCH₃ | 2.30 ± 0.30 | 0.8 |
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination?
Q. What strategies address discrepancies between computational docking predictions and experimental binding data?
Q. How can formulation challenges (e.g., low oral bioavailability) be methodologically addressed?
- Nanoparticle encapsulation : Use PLGA polymers for sustained release .
- Prodrug design : Introduce ester moieties to enhance intestinal absorption .
- Pharmacokinetic studies : LC-MS/MS to monitor plasma concentration-time profiles in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
